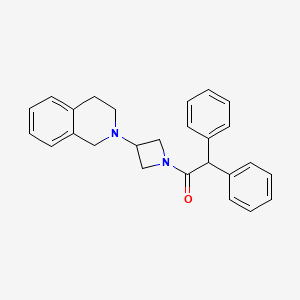

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone

Description

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound featuring a unique hybrid structure combining azetidine, 3,4-dihydroisoquinoline, and diphenylethanone moieties.

Properties

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O/c29-26(25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)28-18-24(19-28)27-16-15-20-9-7-8-14-23(20)17-27/h1-14,24-25H,15-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEXCLRCZKKECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available precursors

Formation of Azetidine Ring: The azetidine ring can be synthesized via cyclization of appropriate precursors under basic conditions.

Introduction of Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.

Attachment of Diphenylethanone Group: The final step involves the attachment of the diphenylethanone group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Key Structural Features:

- Azetidine ring: A four-membered nitrogen-containing heterocycle, known for conformational rigidity and metabolic stability .

- 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative, often associated with neurotransmitter receptor modulation .

Comparison with Structurally Similar Compounds

Cathinone Derivatives

Example Compound: 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone)

Key Differences :

- The dihydroisoquinoline moiety may confer selectivity toward serotonin or dopamine receptors, unlike cathinones' broader stimulant effects .

Azetidine-Containing Analogues

Example Compound: N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide

Key Differences :

Diphenylethanone Derivatives

Example Compound: 2-(1,3-Benzodioxol-5-yl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)-3-(phenylmethyl)phenyl]-ethanone

Key Differences :

- The target compound’s nitrogen-rich structure contrasts with the oxygen-dominated benzodioxol derivative, suggesting divergent electronic properties and reactivity.

Dihydroisoquinoline Derivatives

Example Compound: (1S,4S)-3-((E)-ferrocenylmethylidene)-1-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Key Differences :

- The ferrocene derivative’s redox-active metal center enables unique electrochemical behavior, absent in the target compound.

Research Findings and Implications

- Synthetic Efficiency: The target compound’s synthesis achieves higher yields (up to 93%) compared to other azetidine-dihydroisoquinoline hybrids, likely due to optimized coupling agents like BOPCl .

- Analytical Characterization : LCMS and NMR data confirm structural integrity, with LCMS (m/z) peaks aligning with theoretical molecular weights .

- Commercial Availability : Suppliers like Zhejiang Tongfeng Pharmaceutical & Chemical Co., Ltd., list analogues (e.g., hydrochloride salts), indicating industrial interest .

Biological Activity

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an azetidine ring and a dihydroisoquinoline moiety. This combination may confer distinct biological activities, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C26H26N2O

- Molecular Weight : 382.5 g/mol

- Structure : The compound features a diphenylethanone core linked to an azetidine ring substituted with a dihydroisoquinoline derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:

- Receptor Binding : The compound may modulate the activity of specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases like Alzheimer's disease .

- Crossing the Blood-Brain Barrier (BBB) : Preliminary studies suggest that compounds of this class can effectively penetrate the BBB, making them suitable candidates for treating central nervous system disorders .

In Vitro Studies

Research has demonstrated that derivatives of the dihydroisoquinoline structure exhibit significant inhibitory activity against AChE and MAOs. For instance:

- A related compound showed IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A, indicating potent inhibition capabilities .

- The ability to cross the BBB was confirmed in studies where compounds demonstrated no cytotoxicity at concentrations below 12.5 µM .

Case Studies

- Alzheimer's Disease Treatment : A series of hybrid compounds incorporating the dihydroisoquinoline moiety were synthesized and tested for their dual-target inhibitory effects on ChEs and MAOs. One promising candidate exhibited balanced inhibition with favorable pharmacokinetic properties .

- Antioomycete Activity : Related derivatives have shown effectiveness against Pythium recalcitrans, demonstrating their potential beyond neurodegenerative diseases and suggesting broad-spectrum applications .

Data Table: Biological Activity Overview

| Compound Name | Target Enzyme | IC50 Value (µM) | BBB Penetration | Cytotoxicity |

|---|---|---|---|---|

| Compound 3e | AChE | 0.28 | Yes | None < 12.5 |

| Compound 49 | MAO-B | 0.0029 | Yes | None |

| I23 | Pythium | EC50 = 14 | N/A | N/A |

Q & A

Q. Basic Structural Characterization

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and confirms stereochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 463.2) and detects fragmentation patterns specific to the diphenylethanone moiety .

- X-ray crystallography : Resolves spatial arrangement of the azetidine and dihydroisoquinoline rings, critical for understanding binding interactions .

What in vitro models are suitable for evaluating the bioactivity of this compound in neurological disorders?

Q. Advanced Bioactivity Profiling

- Enzyme inhibition assays : Test affinity for monoamine oxidases (MAOs) or acetylcholinesterase (AChE) using fluorometric or colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for σ-1 or NMDA receptors) quantify competitive binding .

- Cellular models : Neuronal cell lines (e.g., SH-SY5Y) assess neuroprotective effects under oxidative stress .

How do structural modifications (e.g., methoxy groups on the dihydroisoquinoline ring) impact the compound's structure-activity relationship (SAR)?

Q. Advanced SAR Analysis

- Electron-donating groups : Methoxy substitutions at the 6,7-positions enhance blood-brain barrier permeability and receptor affinity .

- Steric effects : Bulky substituents on the azetidine ring (e.g., methyl groups) may reduce off-target interactions but lower solubility .

- Comparative studies : Analogues like 1-(6,7-dimethoxy-dihydroisoquinolinyl) variants show improved neuroprotective activity vs. non-substituted derivatives .

How can researchers resolve contradictory data in the compound's pharmacological efficacy across different assay systems?

Q. Advanced Data Contradiction Analysis

- Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Metabolic stability testing : Liver microsome assays identify if rapid degradation in certain models skews efficacy .

- Species-specific differences : Compare rodent vs. human-derived cell lines to account for receptor polymorphism .

What computational strategies are effective for predicting the compound's interaction with novel biological targets?

Q. Advanced Predictive Modeling

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to unexplored targets (e.g., kinase domains) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .

- Machine learning : Train models on existing dihydroisoquinoline bioactivity data to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.